Cas no 341966-99-2 (1-(4-BROMOBENZYL)-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4,5(3H)-TRIONE)

1-(4-BROMOBENZYL)-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4,5(3H)-TRIONE 化学的及び物理的性質
名前と識別子
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- 1-(4-BROMOBENZYL)-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4,5(3H)-TRIONE
- 1-[(4-bromophenyl)methyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione
- 2,4,5-Imidazolidinetrione, 1-[(4-bromophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-
- AKOS005075614
- 341966-99-2
- 10M-055
-
- インチ: 1S/C18H15BrN2O4/c1-25-15-5-3-2-4-13(15)11-21-17(23)16(22)20(18(21)24)10-12-6-8-14(19)9-7-12/h2-9H,10-11H2,1H3
- InChIKey: ARMNVBTWUVVANV-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2=CC=C(Br)C=C2)C(=O)C(=O)N1CC1=CC=CC=C1OC
計算された属性
- 精确分子量: 402.02152g/mol
- 同位素质量: 402.02152g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 533
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 66.9Ų
じっけんとくせい
- 密度みつど: 1.568±0.06 g/cm3(Predicted)
- Boiling Point: 572.4±45.0 °C(Predicted)
- 酸度系数(pKa): -2.87±0.20(Predicted)
1-(4-BROMOBENZYL)-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4,5(3H)-TRIONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 10M-055-10MG |
1-(4-bromobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione |
341966-99-2 | >90% | 10mg |
2023-09-09 | ||
Key Organics Ltd | 10M-055-50MG |
1-(4-bromobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione |
341966-99-2 | >90% | 50mg |
2023-09-09 | ||
Key Organics Ltd | 10M-055-1MG |
1-(4-bromobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione |
341966-99-2 | >90% | 1mg |
2023-09-09 | ||
Key Organics Ltd | 10M-055-100MG |
1-(4-bromobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione |
341966-99-2 | >90% | 100mg |
2023-09-09 | ||
Key Organics Ltd | 10M-055-5MG |
1-(4-bromobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione |
341966-99-2 | >90% | 5mg |
2023-09-09 |
1-(4-BROMOBENZYL)-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4,5(3H)-TRIONE 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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1-(4-BROMOBENZYL)-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4,5(3H)-TRIONEに関する追加情報
Comprehensive Overview of 1-(4-BROMOBENZYL)-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4,5(3H)-TRIONE (CAS No. 341966-99-2)
The compound 1-(4-BROMOBENZYL)-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4,5(3H)-TRIONE (CAS No. 341966-99-2) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines an imidazole trione core with 4-bromobenzyl and 2-methoxybenzyl substituents, making it a subject of interest in pharmaceutical and materials science research. This compound's heterocyclic architecture and functional groups contribute to its potential applications in drug discovery, particularly in targeting enzymes or receptors involved in inflammatory pathways.
Recent trends in scientific literature highlight the growing demand for imidazole derivatives due to their bioactivity and versatility. Researchers are actively investigating 1-(4-BROMOBENZYL)-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4,5(3H)-TRIONE for its potential role in modulating oxidative stress responses, a topic gaining traction in neurodegenerative disease studies. The presence of both bromine and methoxy groups in its structure allows for diverse chemical modifications, aligning with the current focus on structure-activity relationship (SAR) optimization in medicinal chemistry.
From a synthetic chemistry perspective, the preparation of CAS 341966-99-2 involves multi-step organic transformations that showcase modern cross-coupling techniques and protective group strategies. Analytical characterization typically employs advanced techniques like NMR spectroscopy (particularly 1H and 13C), mass spectrometry, and X-ray crystallography to confirm the compound's purity and structural integrity. These methods are crucial for researchers who frequently search for imidazole trione characterization protocols or benzyl-substituted heterocycle analysis.
The compound's physicochemical properties present interesting research avenues. Its solubility profile (typically soluble in polar organic solvents like DMSO or DMF but less so in aqueous systems) makes it particularly relevant for formulation scientists addressing drug delivery challenges - a hot topic in pharmaceutical development. Computational chemistry studies suggest that the electron-withdrawing bromine and electron-donating methoxy group create a unique electronic distribution that may influence binding interactions with biological targets.
In material science applications, derivatives of 1-(4-BROMOBENZYL)-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4,5(3H)-TRIONE have shown promise in organic electronic materials due to their conjugated systems. This aligns with current industry demands for novel organic semiconductors and photovoltaic materials. The compound's thermal stability, often analyzed by thermogravimetric analysis (TGA), makes it a candidate for high-performance material applications where researchers frequently inquire about heat-resistant heterocyclic compounds.
Safety and handling considerations for CAS 341966-99-2 follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal research conditions, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during handling - a crucial point often searched by laboratory technicians and students working with benzyl-substituted compounds. Storage typically requires protection from moisture and light at controlled temperatures, similar to other sensitive heterocyclic molecules.
The commercial availability of 1-(4-BROMOBENZYL)-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4,5(3H)-TRIONE through specialty chemical suppliers has increased in recent years, reflecting its growing importance in research. Scientists looking for custom synthesis services or bulk quantities of imidazole derivatives frequently encounter this compound in supplier catalogs. Its price point and purity specifications (typically ≥95% by HPLC) make it accessible for both academic and industrial research applications.
Future research directions for this compound may explore its potential in catalysis (as a ligand or precursor) or in bioconjugation chemistry, given its reactive functional groups. The scientific community's interest in multifunctional heterocycles continues to grow, with particular attention to compounds like 341966-99-2 that offer multiple sites for structural modification. This aligns well with current searches for versatile organic building blocks and scaffolds for combinatorial chemistry.
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